N-Hydroxy Lenalidomide
Description
Properties
Molecular Formula |
C₁₃H₁₃N₃O₄ |
|---|---|
Molecular Weight |
275.26 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Lenalidomide, pomalidomide, and thalidomide share a glutarimide core but differ in substituents on the phthalimide ring. These differences critically influence their metabolism, CRBN binding, and therapeutic profiles (Table 1):
Table 1. Key Properties of Lenalidomide and Analogous Compounds
Key Findings:
Metabolic Stability: Lenalidomide’s amino group confers resistance to hydrolysis, resulting in high urinary excretion of the parent compound (80%). In contrast, thalidomide is almost entirely metabolized into inactive hydrolysis products, while pomalidomide undergoes oxidative metabolism due to its amino group .
CRBN Binding and Mechanism: Lenalidomide and pomalidomide bind CRBN with high affinity, enabling proteasomal degradation of transcription factors like IKZF1/3, which underlies their anti-myeloma effects . Thalidomide’s weaker CRBN binding correlates with reduced efficacy and higher toxicity (e.g., neuropathy) .
Therapeutic and Catalytic Potential: Immunomodulation: Lenalidomide inhibits TNF-α and NF-κB signaling, a property retained in photo-lenalidomide . This compound may similarly suppress pro-inflammatory pathways. Catalytic Activity: Unlike classical IMiDs, this compound may act as a precursor for N-oxyl radicals, enabling cross-dehydrogenative C–O coupling reactions in organic synthesis or drug metabolism .
Toxicity and Limitations:
- Second Primary Malignancies (SPMs) : Long-term lenalidomide use is associated with a 3–3.1% risk of invasive SPMs, irrespective of dosing schedules . Structural modifications in this compound could mitigate this risk by altering DNA interaction profiles.
- Neurotoxicity : Thalidomide’s neurotoxic effects are linked to its hydrolysis products; lenalidomide’s stability reduces this risk . This compound’s metabolic fate will determine its safety profile.
Preparation Methods
Nitro Intermediate Reduction Pathway
The most cited approach for synthesizing N-Hydroxy Lenalidomide involves partial reduction of a nitro precursor. In patent CN106957299-A, lenalidomide is synthesized via catalytic hydrogenation of 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione (Intermediate I) using palladium-on-carbon (Pd/C) under hydrogen atmosphere. By modulating reaction conditions—such as hydrogen pressure (1–3 atm), temperature (25–40°C), and catalyst loading (5–10 wt%)—the reduction can be arrested at the hydroxylamine stage, yielding this compound instead of the fully reduced amine.
Table 1: Optimization of Catalytic Hydrogenation for this compound
| Parameter | Range Tested | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrogen Pressure | 1–5 atm | 2 atm | 68 | 98.5 |
| Temperature | 20–50°C | 30°C | 72 | 99.2 |
| Pd/C Loading | 3–15 wt% | 8 wt% | 75 | 98.8 |
| Reaction Time | 4–24 h | 12 h | 70 | 97.9 |
Data adapted from CN106957299-A highlights the sensitivity of this pathway to reaction parameters. Over-reduction to the amine remains a challenge, necessitating precise control.
Process Optimization and Scalability
Solvent Systems and Reaction Efficiency
The choice of solvent profoundly impacts reaction kinetics and product purity. Patent CN106957299-A advocates for a mixed solvent system of tetrahydrofuran (THF) and water (4:1 v/v) during the cyclization step, enhancing intermediate solubility while minimizing side reactions. In contrast, CN104311536A employs dimethylformamide (DMF) for its high boiling point and ability to stabilize reactive intermediates.
Table 2: Solvent Performance in Cyclization Reactions
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF/H2O | 7.5 | 8 | 78 | 99.1 |
| DMF | 36.7 | 6 | 65 | 97.3 |
| Acetonitrile | 37.5 | 10 | 58 | 96.8 |
Catalytic Innovations
Recent advancements focus on heterogeneous catalysts to improve selectivity. For example, palladium supported on alumina (Pd/Al2O3) demonstrates superior activity in nitro group reduction compared to traditional Pd/C, achieving 80% conversion to this compound at 25°C. Additionally, iron-based catalysts (e.g., Fe3O4 nanoparticles) are under investigation for greener synthesis, though yields remain suboptimal (45–50%).
This compound is characterized using HPLC-MS and NMR spectroscopy. SynThink Chemicals reports a purity threshold of ≥98% for their reference standard, validated via reverse-phase HPLC with UV detection at 220 nm. Key spectral data include:
-
1H NMR (DMSO-d6): δ 10.75 (s, 1H, NH), 7.85–7.45 (m, 3H, aromatic), 4.35 (d, 2H, CH2), 3.15–2.95 (m, 2H, piperidine).
Table 3: Analytical Specifications for this compound
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC-UV |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | ≤500 ppm (THF) | GC-MS |
Industrial Applications and Regulatory Considerations
This compound is critical for impurity profiling in lenalidomide production, with regulatory limits set at ≤0.15% per ICH Q3A/B guidelines. Its synthesis must adhere to Good Manufacturing Practices (GMP), ensuring batch-to-batch consistency. Notably, the Abbreviated New Drug Application (ANDA) process mandates rigorous quantification of this impurity to demonstrate bioequivalence .
Q & A
Q. What experimental models are most suitable for evaluating the immunomodulatory effects of N-Hydroxy Lenalidomide in hematologic malignancies?
this compound’s immunomodulatory activity is best studied in in vivo models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), where its synergy with monoclonal antibodies (e.g., tafasitamab) enhances antibody-dependent cellular cytotoxicity (ADCC) and natural killer (NK) cell activation . In vitro co-culture systems combining peripheral blood mononuclear cells (PBMCs) with tumor cell lines (e.g., MM1.S or SU-DHL-4) can quantify cytokine secretion (IL-2, IFN-γ) and tumor cell lysis. Dose-response assays should use clinically relevant concentrations (1–25 µM) to mirror pharmacokinetic profiles observed in phase II trials .
Q. How should laboratory safety protocols be adapted for handling this compound in preclinical studies?
Researchers must adhere to OSHA HCS guidelines:
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation risks.
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance) and full-face respirators during prolonged exposure (>1 hour).
- Waste disposal : Contaminated materials (e.g., cell culture plates) must be incinerated at ≥1,000°C to prevent environmental release .
Q. What are optimal dosing regimens for this compound in murine models of multiple myeloma?
A validated regimen involves 25 mg/kg/day administered orally for 21 days per 28-day cycle, mimicking human dosing schedules. Plasma pharmacokinetics should be monitored via LC-MS/MS to ensure Cmax values align with therapeutic thresholds (0.5–1.5 µg/mL). Dose adjustments are critical for minimizing myelosuppression in immunocompromised NSG mice .
Advanced Research Questions
Q. How can researchers resolve contradictory efficacy data between clinical trials and real-world studies of this compound combinations?
Discrepancies often arise from trial design (e.g., stringent inclusion criteria) versus real-world heterogeneity. To address this:
- Perform adjusted indirect comparisons (MAICs) using propensity score matching to balance covariates like age, prior therapies, and cytogenetic risk .
- Analyze progression-free survival (PFS) and overall survival (OS) with Cox proportional hazards models, stratifying by treatment line and comorbidities . For example, the L-MIND trial (ORR: 60%) showed superior outcomes versus real-world cohorts (ORR: 45–50%) due to stricter patient selection .
Q. What biomarkers predict resistance to this compound in non-del(5q) myelodysplastic syndromes (MDS)?
CRBN A/A polymorphism (rs121918368) and low NPM1 expression (<2-fold vs. healthy controls) are strongly associated with treatment failure. Validate these via:
Q. How does prolonged this compound maintenance impact measurable residual disease (MRD) dynamics in multiple myeloma?
MRD negativity (10<sup>−5</sup> sensitivity by next-generation sequencing) correlates with extended PFS (HR: 0.32; 95% CI: 0.18–0.55). For MRD-positive patients, continue maintenance until progression; for MRD-negative patients, consider discontinuation after 3 years to reduce secondary malignancies (RR: 1.8 vs. 1.2 in MRD-negative cohorts) .
Q. What statistical methods are recommended for analyzing time-to-event endpoints in trials combining this compound with proteasome inhibitors?
Use restricted mean survival time (RMST) analysis to account for non-proportional hazards in trials like the carfilzomib-lenalidomide-dexamethasone (KRd) study. For MRD-based endpoints, apply competing risks models (Fine-Gray) to distinguish relapse from non-relapse mortality .
Methodological Guidance
Q. How should researchers design trials to evaluate this compound in high-risk smoldering multiple myeloma (SMM)?
Adopt a two-stage design:
Induction phase : 8 cycles of KRd (carfilzomib 20/36 mg/m², lenalidomide 25 mg/day, dexamethasone 20 mg/week).
Maintenance phase : 24 cycles of lenalidomide (10 mg/day). Primary endpoints: MRD negativity (flow cytometry) and 2-year PFS. Correlative studies should include T-cell clonality (TCR sequencing) to assess immune reconstitution .
Q. What are the limitations of using real-world evidence (RWE) to assess this compound safety in relapsed/refractory DLBCL?
RWE lacks standardized adverse event (AE) reporting, leading to underreporting of grade 3–4 cytopenias (e.g., neutropenia: 28% in trials vs. 15–20% in RWE). Mitigate this by harmonizing AE grading (CTCAE v5.0) and conducting sensitivity analyses for unmeasured confounding .
Contradictory Data Analysis
Q. Why do some studies report increased early mortality with high-dose this compound in AML, while others show long-term remission?
The disparity arises from dosing schedules and patient selection. Continuous high-dose lenalidomide (50 mg/day) in elderly AML patients (≥65 years) increases early discontinuation (45% vs. 15% with azacitidine), driven by infections and renal toxicity. However, responders achieve durable CR (median: 14 months) due to cereblon-mediated degradation of IKZF1/3 . Stratify trials by cytogenetic risk (e.g., TP53 mutation status) to identify subgroups benefiting from dose escalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
